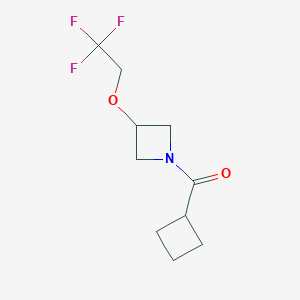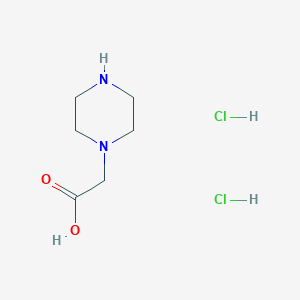
1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3-phenylpropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(3-phenylpropyl)urea is a useful research compound. Its molecular formula is C22H27N3O3 and its molecular weight is 381.476. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic routes and reaction conditions: : The preparation involves the fusion of 1,2,3,4-tetrahydroquinoline with methoxyacetyl chloride in the presence of a base, followed by reaction with isocyanate. The synthetic route might vary slightly based on the availability of reagents and desired purity.
Industrial production methods: : Large-scale production could involve optimizing reaction conditions such as temperature, solvents, and catalysts to ensure high yields and purity. Use of continuous flow reactors might be considered to increase efficiency and safety.
Chemical Reactions Analysis
Types of reactions: : This compound can undergo several reactions, such as:
Oxidation: : Conversion of the tetrahydroquinoline ring to quinoline.
Reduction: : Reduction of the urea functional group.
Substitution: : The methoxyacetyl and phenylpropyl groups can be substituted under appropriate conditions.
Common reagents and conditions
Oxidizing agents: Potassium permanganate, chromic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halides, nucleophiles.
Major products formed
From oxidation: Quinoline derivatives.
From reduction: Amines, alcohol derivatives.
From substitution: Varied products depending on the substituent and reaction conditions.
Scientific Research Applications: : This compound finds applications across multiple fields:
Chemistry: : Useful in studying reaction mechanisms and as a building block in synthetic organic chemistry.
Biology: : Potential use as a pharmacophore in drug design.
Medicine: : Investigated for its therapeutic properties, including anti-inflammatory and anticancer activity.
Industry: : Can be utilized in materials science for the synthesis of novel polymers and resins.
Mechanism of Action
Mechanism: : The compound’s effects are based on its ability to interact with specific molecular targets such as enzymes and receptors.
Molecular targets and pathways: : It could inhibit specific enzymes or modulate receptor activity, leading to altered cellular responses. Its quinoline core might bind to nucleic acids, affecting genetic expression.
Comparison with Similar Compounds
Similar compounds: : Other tetrahydroquinoline and phenylpropyl derivatives.
Uniqueness: : The presence of both methoxyacetyl and phenylpropyl groups confers a unique set of chemical properties and biological activities, making it distinct from other similar compounds.
Enjoy diving deeper into the world of this fascinating molecule. It’s a promising candidate for extensive research and various applications.
Properties
IUPAC Name |
1-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-28-16-21(26)25-14-6-10-18-11-12-19(15-20(18)25)24-22(27)23-13-5-9-17-7-3-2-4-8-17/h2-4,7-8,11-12,15H,5-6,9-10,13-14,16H2,1H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGIXMRIRLBBOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
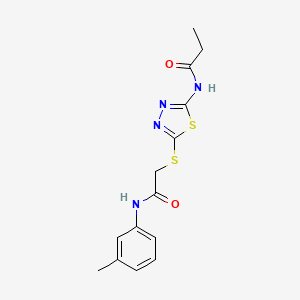



![5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-2-methylsulfanyl-1,3-benzothiazole](/img/structure/B2979980.png)
![N-({[(4-chlorophenyl)methyl]carbamoyl}(phenyl)methyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2979981.png)
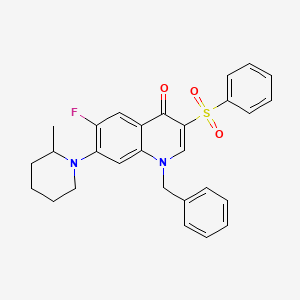
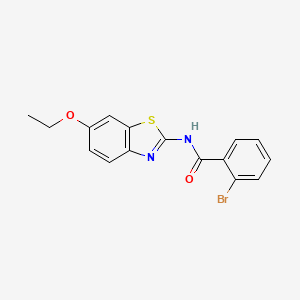
![2H-Benzo[b][1,4]oxathiepin-3(4H)-one](/img/structure/B2979985.png)
![N-[3-(13-Phenyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaen-2-yl)propyl]methanesulfonamide;trifluoromethanesulfonate](/img/structure/B2979988.png)
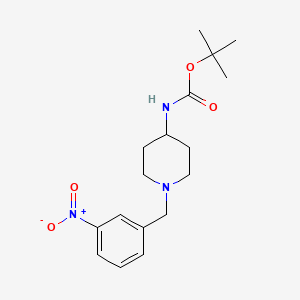
![Tert-butyl n-{[(2s,4s)-4-fluoropyrrolidin-2-yl]methyl}carbamate](/img/structure/B2979991.png)
